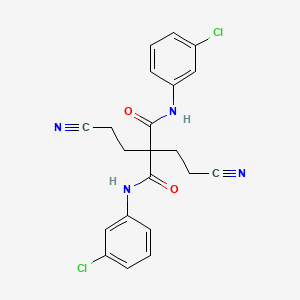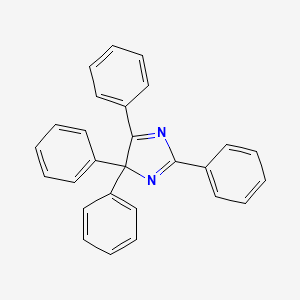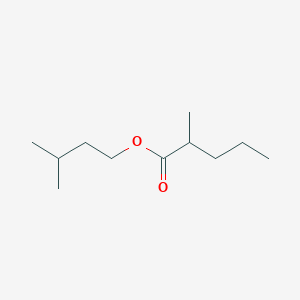
Pentanoic acid, 2-methyl, 3-methylbutyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentanoic acid, 2-methyl, 3-methylbutyl ester, also known as isopentyl 2-methylpentanoate, is an organic compound with the molecular formula C11H22O2 and a molecular weight of 186.2912 g/mol . This ester is formed from the reaction between 2-methylpentanoic acid and 3-methylbutanol. It is commonly used in the flavor and fragrance industry due to its pleasant aroma.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pentanoic acid, 2-methyl, 3-methylbutyl ester typically involves the esterification reaction between 2-methylpentanoic acid and 3-methylbutanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for the efficient mixing of reactants and the removal of the water byproduct, which drives the equilibrium towards the formation of the ester. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.
Análisis De Reacciones Químicas
Types of Reactions
Pentanoic acid, 2-methyl, 3-methylbutyl ester can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to 2-methylpentanoic acid and 3-methylbutanol.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: The ester can react with another alcohol in the presence of an acid or base catalyst to form a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Transesterification: Acid or base catalyst with an alcohol.
Major Products Formed
Hydrolysis: 2-methylpentanoic acid and 3-methylbutanol.
Reduction: 2-methylpentanol and 3-methylbutanol.
Transesterification: A different ester and alcohol depending on the reactants used.
Aplicaciones Científicas De Investigación
Pentanoic acid, 2-methyl, 3-methylbutyl ester has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in gas chromatography.
Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the flavor and fragrance industry due to its pleasant aroma and as an intermediate in the production of other chemicals.
Mecanismo De Acción
The mechanism of action of pentanoic acid, 2-methyl, 3-methylbutyl ester involves its interaction with specific molecular targets and pathways. In biological systems, esters can be hydrolyzed by esterases to release the corresponding acid and alcohol, which can then participate in various metabolic pathways. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound.
Comparación Con Compuestos Similares
Similar Compounds
Pentanoic acid, 3-methylbutyl ester: Similar structure but lacks the 2-methyl group on the pentanoic acid moiety.
Pentanoic acid, 2-methyl-, butyl ester: Similar structure but with a butyl group instead of a 3-methylbutyl group.
Butanoic acid, 2-methyl-, 3-methylbutyl ester: Similar ester but with a butanoic acid moiety instead of a pentanoic acid moiety.
Uniqueness
Pentanoic acid, 2-methyl, 3-methylbutyl ester is unique due to the presence of both a 2-methyl group on the pentanoic acid moiety and a 3-methylbutyl group. This specific structure imparts distinct chemical and physical properties, making it valuable in various applications, particularly in the flavor and fragrance industry.
Propiedades
Número CAS |
5448-56-6 |
|---|---|
Fórmula molecular |
C11H22O2 |
Peso molecular |
186.29 g/mol |
Nombre IUPAC |
3-methylbutyl 2-methylpentanoate |
InChI |
InChI=1S/C11H22O2/c1-5-6-10(4)11(12)13-8-7-9(2)3/h9-10H,5-8H2,1-4H3 |
Clave InChI |
ACBVJQOFOUNQJU-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C)C(=O)OCCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


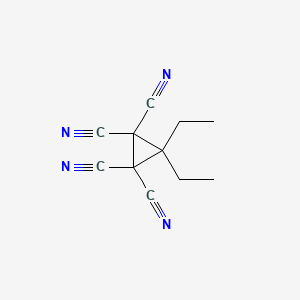
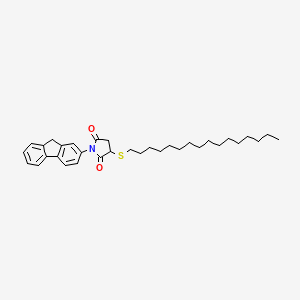
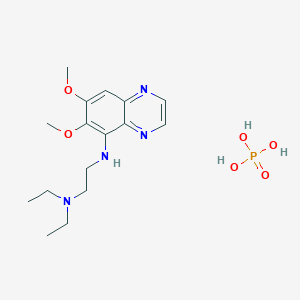
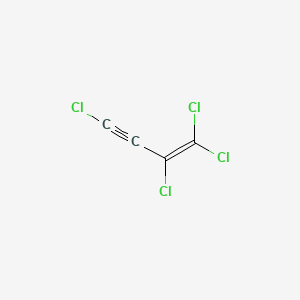
![N-[(2-cyanophenyl)thiocarbamoyl]-2-(2,5-dimethylphenoxy)acetamide](/img/structure/B14734282.png)
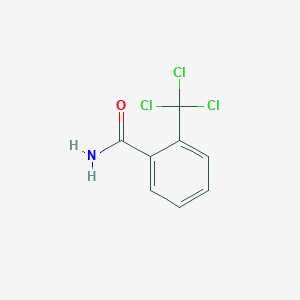

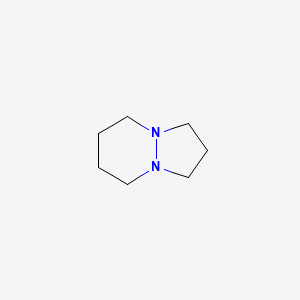


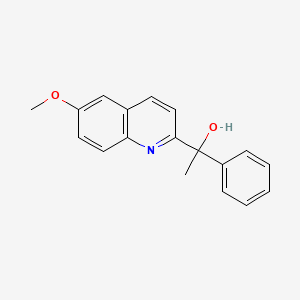
![Methyl 2-[nitro(phenyl)methyl]-4-oxo-4-phenylbutanoate](/img/structure/B14734323.png)
